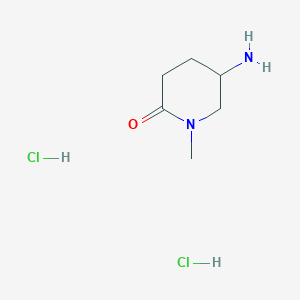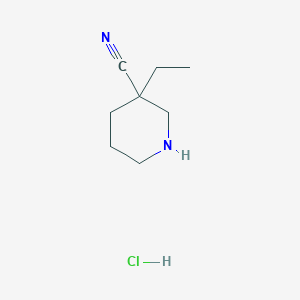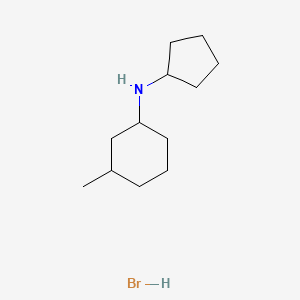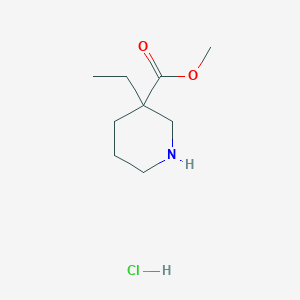
Amino-PEG12-t-boc-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Amino-PEG12-t-boc-hydrazide involves several steps. The free amine reacts with carboxylic acids and their active esters to form a stable amide bond . Following the removal of the Boc protecting group, the hydrazide can be reacted with an aldehyde at pH 5 – 7 to form a hydrazone bond . Industrial production methods typically involve the use of discrete-chain-length polyethylene glycol linkers, which are water-soluble and non-immunogenic .
Analyse Chemischer Reaktionen
Amino-PEG12-t-boc-hydrazide undergoes several types of chemical reactions:
Substitution Reactions: The free amine can react with carboxylic acids and their active esters to form stable amide bonds.
Hydrazone Formation: After the removal of the Boc protecting group, the hydrazide group can react with aldehydes to form hydrazone bonds.
Common reagents used in these reactions include carboxylic acids, active esters, and aldehydes . The major products formed from these reactions are amide bonds and hydrazone bonds .
Wissenschaftliche Forschungsanwendungen
Amino-PEG12-t-boc-hydrazide has
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H65N3O15/c1-32(2,3)50-31(37)35-34-30(36)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-29-49-27-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-33/h4-29,33H2,1-3H3,(H,34,36)(H,35,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMBAIIDWOTRMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65N3O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1379749.png)


![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B1379755.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1379758.png)





